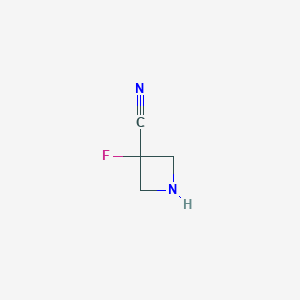

3-Fluoroazetidine-3-carbonitrile

Descripción

Propiedades

IUPAC Name |

3-fluoroazetidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FN2/c5-4(1-6)2-7-3-4/h7H,2-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQJQYCMNWSTSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Guide to 3-Fluoroazetidine-3-carbonitrile: A Compact Scaffold for Modern Medicinal Chemistry

Abstract

In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that confer superior physicochemical and pharmacological properties is relentless. Small, strained heterocycles, particularly when functionalized with fluorine, have emerged as powerful tools for medicinal chemists. This technical guide provides an in-depth exploration of the 3-fluoroazetidine-3-carbonitrile moiety, a compact and increasingly valuable building block. We will dissect its core structural attributes, elucidate its profound impact on critical drug-like properties such as basicity, lipophilicity, and metabolic stability, and detail its strategic application as a bioisosteric replacement. Furthermore, this guide furnishes a practical overview of its synthetic accessibility, complete with a representative experimental protocol, to empower researchers in its effective implementation.

Introduction: The Strategic Imperative for Novel Scaffolds

The "fail-fast, fail-cheap" paradigm in drug development necessitates the design of candidate molecules with a high probability of success. A significant contributor to late-stage attrition is a suboptimal physicochemical profile, leading to poor pharmacokinetics and off-target toxicity. Historically, medicinal chemistry has relied heavily on traditional aromatic and aliphatic scaffolds. While effective, these can introduce liabilities such as metabolic instability and high lipophilicity.

To overcome these challenges, drug designers are increasingly turning to small, three-dimensional scaffolds that offer a more nuanced control over molecular properties. Four-membered heterocycles, such as azetidines and oxetanes, are at the forefront of this shift.[1][2] Their inherent ring strain and non-planar geometry provide a rigid framework for orienting substituents into chemical space, while their polarity can enhance aqueous solubility.

The strategic incorporation of fluorine has become a cornerstone of modern drug design, valued for its ability to enhance metabolic stability, modulate pKa, and improve binding affinity through unique electronic interactions.[3][4] The 3-fluoroazetidine-3-carbonitrile motif represents a powerful convergence of these principles. It combines the conformational rigidity of the azetidine ring with the potent electronic influence of both a fluorine atom and a nitrile group at a single quaternary center. This unique arrangement provides a sophisticated tool for chemists to address multiple design challenges simultaneously.

Physicochemical and Structural Profile

The utility of the 3-fluoroazetidine-3-carbonitrile moiety stems from the synergistic interplay of its constituent parts. Understanding its impact on key molecular properties is essential for its rational application.

Core Structural Analysis

-

Azetidine Ring: The four-membered ring is strained and non-planar, which reduces the entropic penalty upon binding to a biological target. This conformational constraint can lead to significant gains in potency.

-

Geminal Disubstitution: The placement of both the fluorine and nitrile groups at the C3 position creates a quaternary center. A key advantage of this design is that it avoids the introduction of a new stereocenter, simplifying synthesis and characterization.[5]

-

Electronegative Center: The fluorine and nitrile groups create a highly electron-deficient carbon atom, which profoundly influences the electronics of the entire scaffold.

Impact on Key Physicochemical Properties

-

Basicity (pKa) Modulation: The primary role of this scaffold is often to reduce the basicity of the azetidine nitrogen. The strong electron-withdrawing inductive effect of the geminal fluorine and nitrile groups significantly lowers the pKa of the ring nitrogen compared to an unsubstituted azetidine (pKa ≈ 11.2). This is a critical design tactic in medicinal chemistry. Reducing basicity can mitigate off-target effects, such as binding to the hERG potassium channel, and improve the oral bioavailability of a compound by increasing the population of the more cell-permeable neutral form at physiological pH.

-

Lipophilicity (logP/logD): The influence on lipophilicity is nuanced. While fluorine is lipophilic, the nitrogen atom and the polar nitrile group (TPSA ≈ 24 Ų) work to decrease logP. This allows the scaffold to act as a "hydrophilic spacer" or a "lipophilic handle" depending on the context of the parent molecule. It provides a mechanism to fine-tune the overall logP/logD into the optimal range for permeability and solubility, a concept often referred to as "property space navigation."

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. Introducing fluorine at the C3 position effectively shields this site from oxidative metabolism by cytochrome P450 enzymes, a common metabolic pathway for N-heterocycles.[3] This can dramatically increase the half-life of a drug candidate.

Data Presentation: A Comparative Analysis

To illustrate the impact of this moiety, consider the calculated properties of a hypothetical parent molecule versus its analog incorporating the N-linked 3-fluoroazetidine-3-carbonitrile group as a replacement for a tert-butyl group.

| Property | Parent (with t-Butyl) | Analog (with 3-fluoroazetidin-3-yl) | Causality of Change |

| cLogP | 2.5 | 1.2 | The polar nitrile and nitrogen atom decrease lipophilicity more than the fluorine increases it. |

| TPSA (Ų) | 45.0 | 69.0 | Addition of the nitrile and azetidine nitrogen increases the polar surface area. |

| pKa (Nearest N) | 9.5 (Hypothetical) | < 6.0 (Estimated) | Strong inductive electron withdrawal by the C3-F and C3-CN groups dramatically reduces the basicity of the azetidine nitrogen. |

| Rotatable Bonds | 3 | 3 | Rigidity is maintained, with no increase in conformational flexibility. |

Note: Values are illustrative and would vary based on the complete molecular structure.

Strategic Applications in Medicinal Chemistry

The unique physicochemical profile of 3-fluoroazetidine-3-carbonitrile makes it a versatile tool for addressing complex drug design challenges.

Bioisosteric Replacement

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity but has improved properties, is a cornerstone of lead optimization.[6][7][8] The 3-fluoroazetidine-3-carbonitrile moiety is an excellent non-classical bioisostere for several common chemical groups.

-

Rationale for Replacement: A primary motivation is to replace metabolically vulnerable groups (like a benzyl group) or to modulate physicochemical properties without disrupting key binding interactions. The rigid 3D structure of the azetidine allows it to mimic the spatial orientation of other groups while introducing favorable properties. For example, it can serve as a replacement for a gem-dimethyl group, maintaining steric bulk while significantly increasing polarity and introducing a site for hydrogen bonding.[9]

Scaffold for Vectorial Exit and 3D Exploration

The defined geometry of the azetidine ring allows for precise control over the exit vector of substituents attached to the nitrogen atom. Unlike a flexible alkyl chain, the azetidine ring directs the rest of the molecule away from the point of attachment in a predictable orientation. This enables chemists to systematically probe the three-dimensional space of a protein's binding pocket, optimizing interactions and improving selectivity.

Synthetic Accessibility: A Practical Guide

While the synthesis of strained, fluorinated rings requires specialized methods, several robust pathways to 3-fluoroazetidine-3-carbonitrile and its derivatives have been developed.[10] A common and effective strategy begins with a protected 3-azetidinone.

General Synthetic Strategy

The synthesis typically involves a three-step sequence: formation of a cyanohydrin, fluorination of the tertiary alcohol, and manipulation of the nitrogen protecting group. This approach is amenable to scale-up and provides good overall yields.

Experimental Protocol: Fluorination of N-Boc-3-hydroxyazetidine-3-carbonitrile

This protocol is a representative example of the key fluorination step. As a Senior Application Scientist, I must emphasize that all reactions involving fluorinating agents like DAST (diethylaminosulfur trifluoride) should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Objective: To convert the tertiary hydroxyl group to a fluorine atom using DAST.

Materials:

-

N-Boc-3-hydroxyazetidine-3-carbonitrile (1.0 eq)

-

Diethylaminosulfur trifluoride (DAST) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes solvent system

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, dissolve N-Boc-3-hydroxyazetidine-3-carbonitrile (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add DAST (1.5 eq) dropwise via the dropping funnel over 20-30 minutes. Causality Note: The slow, cold addition is critical to control the exothermic reaction and prevent the formation of elimination byproducts.

-

Reaction: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 12-16 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of NaHCO₃. Self-Validation Check: Vigorous gas evolution (CO₂, SO₂) is expected. The slow addition is a crucial safety step to control the quench.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the pure N-Boc-3-fluoroazetidine-3-carbonitrile.

Conclusion and Future Outlook

The 3-fluoroazetidine-3-carbonitrile scaffold is more than just another building block; it is a sophisticated molecular tool that enables the strategic and simultaneous optimization of multiple drug-like properties. Its ability to confer metabolic stability, modulate basicity, and provide a rigid, three-dimensional exit vector makes it exceptionally valuable for modern medicinal chemistry programs. As synthetic routes become more accessible and our understanding of its application broadens, we can expect to see this compact and powerful moiety featured in an increasing number of clinical candidates across diverse therapeutic areas. Future applications may extend to its use in complex molecular architectures such as PROTACs, where its rigidity could be harnessed to control the orientation of linked fragments.[2]

References

- Vertex AI Search. (n.d.). High-Purity 3-(Fluoromethyl)azetidine-3-carbonitrile Hydrochloride.

-

Van Hende, E., Verniest, G., Deroose, F., Thuring, J. W., Macdonald, G., & De Kimpe, N. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 74(5), 2250–2253. [Link]

- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (n.d.). ACS Publications.

-

Chemspace. (n.d.). 3-fluoro-1-[(3R)-3-methylpentyl]azetidine-3-carbonitrile. Retrieved March 11, 2026, from [Link]

- Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.

-

Van Hende, E., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. PubMed. [Link]

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024). ACS Publications. [Link]

-

PubChem. (n.d.). 3-Fluoroazetidine. Retrieved March 11, 2026, from [Link]

- Google Patents. (n.d.). US10018624B1 - Azetidine-substituted fluorescent compounds.

-

ResearchGate. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Retrieved March 11, 2026, from [Link]

-

Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. (n.d.). PMC. Retrieved March 11, 2026, from [Link]

-

Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved March 11, 2026, from [Link]

-

Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. (n.d.). ACS Publications. Retrieved March 11, 2026, from [Link]

-

ResearchGate. (n.d.). Role of Fluorine in Drug Design and Drug Action. Retrieved March 11, 2026, from [Link]

- Thombare, P., & Sharma, S. (2012). Bioisosterism: A Rational Approach in Drug Design. Indian Journal of Pharmaceutical Sciences, 74(4), 281-286.

-

Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. SciSpace. [Link]

-

Blackmond, D. G. (2012). Application of Bioisosteres in Drug Design. SlideShare. [Link]

-

ChemBK. (n.d.). 3-Fluoroazetidine. Retrieved March 11, 2026, from [Link]

-

PubChem. (n.d.). Nitrile-containing antiviral compounds - Patent US-11541034-B2. Retrieved March 11, 2026, from [Link]

-

PubMed. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. [Link]

Sources

- 1. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Roles of Fluorine in Drug Design and Drug Action (2019) | Satya P. Gupta | 22 Citations [scispace.com]

- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 7. drughunter.com [drughunter.com]

- 8. elearning.uniroma1.it [elearning.uniroma1.it]

- 9. researchgate.net [researchgate.net]

- 10. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

conformational analysis of 3,3-disubstituted azetidines

An In-Depth Technical Guide to the Conformational Analysis of 3,3-Disubstituted Azetidines

Abstract

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to confer three-dimensionality and novel physicochemical properties to drug candidates.[1] The substitution pattern, particularly at the C3 position, dictates the ring's three-dimensional geometry, which is critical for modulating biological activity and structure-activity relationships (SAR). This guide provides a comprehensive framework for the , synthesizing field-proven experimental techniques with robust computational methodologies. We delve into the causality behind experimental choices, present self-validating protocols, and offer insights into the interplay of steric and electronic effects that govern the conformational landscape of this privileged heterocyclic motif.

The Fundamentals of Azetidine Conformation

Unlike a planar cyclobutane, the azetidine ring is inherently non-planar or "puckered." This puckering alleviates torsional and angle strain. The conformation of the azetidine ring is dynamic, rapidly inverting between two equivalent (or non-equivalent, depending on substitution) puckered states through a higher-energy planar transition state. The energy barrier for this ring inversion is typically low, in the range of 1-5 kcal/mol, meaning that in solution, the molecule exists as a rapidly equilibrating mixture of conformers.[2]

The degree of puckering is most commonly described by the dihedral angle between the plane defined by atoms C2-N1-C4 and the plane defined by C2-C3-C4. For the parent, unsubstituted azetidine, gas-phase electron diffraction studies have determined this angle to be approximately 33-37°.[3][4] For 3,3-disubstituted azetidines, the nature of these substituents profoundly influences this angle and the relative stability of the two puckered conformers.

A more rigorous, though less commonly used, descriptor for four-membered rings is the Cremer-Pople puckering amplitude (q₂), which provides a single value for the extent of out-of-plane distortion.[5][6]

Caption: Ring inversion equilibrium in a 3,3-disubstituted azetidine.

Experimental Determination of Conformation

A multi-faceted approach combining X-ray crystallography for solid-state analysis and NMR spectroscopy for solution-state dynamics provides the most complete picture of a molecule's conformational preferences.

Single-Crystal X-ray Crystallography: The Definitive Solid-State View

X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation as it exists in the crystal lattice.[2] This technique is the gold standard for determining precise bond lengths, bond angles, and torsional angles, from which puckering parameters can be calculated directly.

Causality of Choice : While powerful, it's crucial to recognize that the observed conformation is that of the thermodynamic minimum in the solid state. Crystal packing forces can sometimes stabilize a conformation that is not the most populated one in solution. Therefore, crystallographic data should be seen as a vital, but not sole, piece of the conformational puzzle.

-

Compound Purification : Ensure the azetidine derivative is of the highest possible purity (>98%). Impurities can inhibit crystal growth or become incorporated into the lattice, leading to poor diffraction quality.

-

Crystal Growth Screening :

-

Method A: Slow Evaporation : Dissolve 5-10 mg of the compound in a minimal amount of a relatively volatile solvent (e.g., dichloromethane, ethyl acetate) in which it is soluble.[7] Filter the solution into a clean vial, cover it loosely (e.g., with parafilm pierced by a needle), and allow the solvent to evaporate slowly over several days in a vibration-free environment.[7]

-

Method B: Vapor Diffusion : In a small, open vial, create a concentrated solution of the compound. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane, pentane).[7] The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.[7]

-

-

Crystal Mounting & Data Collection :

-

Select a suitable single crystal (clear, well-defined edges, typically 0.1-0.3 mm) under a microscope and mount it on a goniometer head.

-

Collect X-ray diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.[2] Modern diffractometers automate the process of data collection.[8]

-

-

Structure Solution and Refinement :

-

The collected diffraction pattern is processed to solve the crystal structure, yielding a 3D model of the electron density.

-

The model is refined to achieve the best fit between the observed diffraction data and the calculated data, resulting in accurate atomic coordinates.[9][10] From these coordinates, the puckering angle and other geometric parameters are determined.

-

NMR Spectroscopy: Probing Conformation in Solution

NMR spectroscopy is the most powerful tool for studying the time-averaged conformation and dynamics of molecules in solution. For 3,3-disubstituted azetidines, ¹H NMR vicinal coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data are paramount.

The magnitude of the coupling constant between two protons on adjacent carbons (H-C-C-H) is dependent on the dihedral angle (φ) between them, a relationship described by the Karplus equation.[11][12] By measuring the ³JHH values between the protons on C2 and C4, one can infer the dihedral angles and thus the degree of ring puckering.

Causality of Choice : In a puckered azetidine ring, the relationships between the four methylene protons (two on C2, two on C4) give rise to distinct cis and trans coupling constants. Generally, for four-membered rings, J(cis) is larger than J(trans).[11] Comparing the observed J-values to those predicted by the Karplus equation for different puckering angles allows for a quantitative estimation of the ring conformation.

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space.[13] A 2D NOESY (or ROESY) experiment generates cross-peaks between protons that are close in space (typically < 5 Å), irrespective of their through-bond connectivity.[14][15] This is invaluable for determining the relative orientation of substituents and ring protons (pseudo-axial vs. pseudo-equatorial).

Causality of Choice : For molecules in the size range of many drug candidates (MW ~700-1200 Da), the theoretical NOE can approach zero, making signals undetectable.[13][16] The ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment circumvents this issue, as the ROE is always positive, making it a more robust choice for many 3,3-disubstituted azetidines.[16]

-

Sample Preparation : Prepare a solution of the azetidine derivative (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For NOESY/ROESY experiments, it is critical to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect, by bubbling an inert gas (N₂ or Ar) through the sample for several minutes.[13]

-

1D ¹H NMR Acquisition : Acquire a high-resolution 1D proton spectrum to determine chemical shifts and measure coupling constants accurately.

-

2D COSY Acquisition : Run a standard COSY (Correlation Spectroscopy) experiment to establish all ¹H-¹H through-bond coupling networks. This is essential to unambiguously assign the protons of the azetidine ring system.

-

2D NOESY/ROESY Acquisition :

-

Choose between NOESY (for small molecules, MW < 600) or ROESY (for medium-sized molecules or when NOESY fails).[13]

-

Acquire the 2D spectrum with an appropriate mixing time (tm). For NOESY, this is typically around the T1 relaxation time of the protons of interest.

-

-

Data Analysis :

-

J-Coupling : From the 1D ¹H NMR, extract the ³J(cis) and ³J(trans) values for the C2 and C4 protons. Use a Karplus equation (J = A·cos²φ + B·cosφ + C, with appropriate parameters) to calculate the corresponding dihedral angles.[12]

-

NOE/ROE Analysis : Identify key cross-peaks. For example, a strong NOE between a substituent on C3 and a proton on C2 would suggest a pseudo-axial orientation for that substituent, as it would be spatially closer to the pseudo-axial C2 proton.

-

Computational Analysis: The In-Silico Approach

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to complement experimental data. It allows for the exploration of the entire potential energy surface, calculation of the relative energies of different conformers, and prediction of geometric and spectroscopic parameters.[17]

Causality of Choice : A computational approach is essential for several reasons. First, it can identify all possible low-energy conformers, including those that might be sparsely populated and difficult to detect experimentally.[18] Second, it provides a theoretical barrier to ring inversion. Third, it allows for the systematic study of how different substituents influence conformation, guiding rational design efforts.

-

Initial Structure Generation : Build a 3D model of the 3,3-disubstituted azetidine using molecular modeling software.

-

Conformational Search :

-

The goal is to find all low-energy minima on the potential energy surface. For a flexible ring, this is non-trivial.

-

Employ a robust search algorithm. A common approach involves using a lower-level, faster method like molecular mechanics (e.g., with an OPLS force field) or semi-empirical methods to generate a large number of potential conformers.[19][20] Methods like Low-Mode or Monte Carlo searches are effective.[21]

-

-

DFT Geometry Optimization :

-

Take the unique, low-energy conformers identified in the search and perform full geometry optimization using a higher level of theory.

-

A common and reliable DFT functional is B3LYP, paired with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost.[17] An implicit solvent model (e.g., PCM or SMD) should be used to simulate the solution environment.

-

-

Frequency Analysis : Perform a frequency calculation on each optimized structure. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to calculate the Gibbs free energy (G).

-

Data Analysis :

-

Compare the relative Gibbs free energies of all stable conformers to determine their Boltzmann populations at a given temperature.

-

Analyze the geometry of the lowest energy conformer(s), extracting the puckering angle and other key dihedral angles.

-

(Optional) Predict ¹H and ¹³C NMR chemical shifts and coupling constants for the optimized geometries and compare them with experimental data for validation.[22]

-

Caption: Integrated workflow for conformational analysis of azetidines.

The Influence of 3,3-Disubstituents

The substituents at the C3 position are the primary determinants of the azetidine ring's conformational preference. Their influence can be broadly categorized into steric and electronic effects.

Steric Effects

Bulky substituents at the C3 position generally prefer to occupy a pseudo-equatorial orientation to minimize steric clashes with the pseudo-axial protons on the C2 and C4 atoms.[2] This is analogous to the well-established principles of cyclohexane conformational analysis. For example, in a 3,3-dimethylazetidine, the ring will pucker to accommodate the methyl groups, but the overall conformation is a time-average of two rapidly inverting and equivalent puckered forms. When the two substituents are different (e.g., 3-methyl-3-phenylazetidine), the bulkier group will more strongly favor the pseudo-equatorial position, biasing the conformational equilibrium.

Electronic Effects

Electronic effects can override steric considerations, leading to counterintuitive conformational preferences. The most striking example is seen with highly electronegative substituents like fluorine.

-

The C-F···N⁺ Charge-Dipole Interaction : In a groundbreaking computational study, it was shown that while a neutral 3-fluoroazetidine prefers a conformation that places the fluorine away from the nitrogen lone pair, the situation inverts upon protonation of the nitrogen.[23] In the azetidinium cation, a favorable charge-dipole interaction between the positively charged nitrogen (N⁺) and the partial negative charge on the fluorine atom forces the ring to pucker in a way that brings these two atoms closer together. This can result in a fluorine atom preferentially occupying a pseudo-axial position, a clear defiance of steric predictions.[23][24]

| Substituent Pattern | Key Conformational Feature | Puckering Angle (φ) | Driving Force | Reference(s) |

| Unsubstituted | Puckered, rapid inversion | ~33-37° | Strain release | [3][4] |

| 3,3-Dialkyl (e.g., Me, Me) | Puckered, pseudo-equatorial preference | 20-40° | Steric avoidance | [2] |

| 3-Fluoro (neutral) | F prefers pseudo-equatorial | N/A (Dihedral N-C-C-F ≈ 137°) | Dipole alignment | [23] |

| 3-Fluoro (protonated) | F prefers pseudo-axial | N/A (Dihedral N⁺-C-C-F ≈ 100°) | C-F···N⁺ interaction | [23] |

| 3,3-Difluoro | Influenced by gauche effects | Varies | Hyperconjugation/Dipole | [24][25] |

Conclusion

The is not a trivial exercise but a critical component of rational drug design. A puckered, dynamic ring system governed by a delicate balance of steric and electronic forces defines their three-dimensional landscape. Relying on a single technique is insufficient; a synergistic application of high-resolution NMR spectroscopy, definitive X-ray crystallography, and predictive computational modeling is required to build a complete and reliable conformational model. Understanding these principles and applying the robust protocols outlined in this guide will empower researchers to harness the full potential of the azetidine scaffold, enabling the design of next-generation therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles.

References

-

Boggs, J. E., & Niu, Z. (1981). THEORETICAL DETERMINATION OF MOLECULAR STRUCTURE AND CONFORMATION Part X. Geometry and puckering potential of azetidine. Journal of Molecular Structure. Available at: [Link]

-

Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. Journal of Peptide Science. Available at: [Link]

-

O'Hagan, D., et al. (2012). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry. (Simulated from ResearchGate entry on C–F ... N + interaction). Available at: [Link]

-

Mastryukov, V. S., et al. (1975). Ring puckering of azetidine: an electron diffraction study. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

-

Chou, K.-C., & Howe, W. J. (2021). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. Journal of Chemical Information and Modeling. Available at: [Link]

-

Chou, K.-C., & Howe, W. J. (2020). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. ChemRxiv. Available at: [Link]

-

Manas, E. S., & Unwalla, R. J. (2026). A general method for constructing and searching conformations in molecular rings: From Cremer–Pople coordinates to 3D geometries. The Journal of Chemical Physics. Available at: [Link]

-

University of Wisconsin-Madison Chemistry Dept. (2018). NOESY and ROESY. Available at: [Link]

-

University of Wisconsin-Madison Chemistry Dept. (2020). NMR Spectroscopy :: 5-HMR-5 Vicinal Proton-Proton Coupling 3JHH. Available at: [Link]

-

University of Ottawa NMR Facility. (Accessed 2024). NOESY and EXSY. Available at: [Link]

-

Chou, K.-C., & Howe, W. J. (2021). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. ACS Publications. Available at: [Link]

-

Still, W. C., & Guida, W. C. (1996). Low Mode Search. An Efficient, Automated Computational Method for Conformational Analysis. Journal of the American Chemical Society. Available at: [Link]

-

Rulíšek, L., et al. (2018). Macrocycle Conformational Sampling by DFT-D3/COSMO-RS Methodology. Journal of Chemical Information and Modeling. Available at: [Link]

-

Pérez, M., et al. (2021). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Studies of Complex Molecules. Molecules. Available at: [Link]

-

Rulíšek, L., et al. (2017). Macrocycle Conformational Sampling by DFT-D3/COSMO-RS Methodology. Journal of Chemical Information and Modeling. Available at: [Link]

-

Cremer, D. (1984). On the Correct Use of the Cremer-Pople Puckering Parameters. Scribd. Available at: [Link]

-

Lecomte, C. (2010). Small Molecule X-Ray Crystallography, Theory and Workflow. CoLab. Available at: [Link]

-

Reich, H. J. (Accessed 2024). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Available at: [Link]

-

ResearchGate. (2006). Synthesis of 3,3-Difluoroazetidines. (Synthesized information from related articles). Available at: [Link]

-

Dube, H., et al. (2019). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition. Available at: [Link]

-

Altona, C., & Haasnoot, C. A. G. (1980). DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES. Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

-

Grimme, S., et al. (2017). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. Chemistry – A European Journal. Available at: [Link]

-

Coles, S. J., & Horton, P. N. (2025). Small Molecule X-ray Crystal Structures at a Crossroads. ChemRxiv. Available at: [Link]

-

University of California, Irvine. (Accessed 2024). Conformational Searching in Molecular Mechanics Calculations. Available at: [Link]

-

Diamond Light Source. (Accessed 2024). Small Molecule X-ray Crystallography. Available at: [Link]

-

Reddit. (2018). What is the difference between NOESY and ROESY for NMR?. r/chemistry. Available at: [Link]

-

Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Available at: [Link]

-

Cremer, D., & Pople, J. A. (2002). Extension of the Karplus Relationship for NMR Spin−Spin Coupling Constants to Nonplanar Ring Systems. The Journal of Physical Chemistry A. Available at: [Link]

-

Acher, F., et al. (2015). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. ACS Chemical Neuroscience. Available at: [Link]

-

Bax, A., & Freeman, R. (1981). Long-Range Proton-Carbon-13 NMR Spin Coupling Constants. Journal of the American Chemical Society. Available at: [Link]

-

Wikipedia. (Accessed 2024). Karplus equation. Available at: [Link]

-

Iowa State University Chemical Instrumentation Facility. (Accessed 2024). NMR Coupling Constants. Available at: [Link]

-

Al-Warhi, T. I., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Tikrit Journal of Pure Science. Available at: [Link]

-

PubChem. (Accessed 2024). 3,3-Difluoroazetidine. Available at: [Link]

-

Bristol Myers Squibb. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. Available at: [Link]

-

O'Hagan, D., et al. (2021). The Effect of Vicinal Difluorination on the Conformation and Potency of Histone Deacetylase Inhibitors. Molecules. Available at: [Link]

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Available at: [Link]

Sources

- 1. Understanding Ring Puckering in Small Molecules and Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. s3.smu.edu [s3.smu.edu]

- 4. Ring puckering of azetidine: an electron diffraction study - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. diamond.ac.uk [diamond.ac.uk]

- 9. colab.ws [colab.ws]

- 10. d-nb.info [d-nb.info]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. Karplus equation - Wikipedia [en.wikipedia.org]

- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 14. NOESY and EXSY [chem.ch.huji.ac.il]

- 15. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]

- 16. reddit.com [reddit.com]

- 17. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.uci.edu [chem.uci.edu]

- 19. Macrocycle Conformational Sampling by DFT-D3/COSMO-RS Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. dasher.wustl.edu [dasher.wustl.edu]

- 22. Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. 288315-03-7 | 3,3-Difluoroazetidine hydrochloride [fluoromart.com]

- 25. mdpi.com [mdpi.com]

3-Fluoroazetidine-3-carbonitrile: A Technical Whitepaper on Synthesis, Identifiers, and Therapeutic Applications

Executive Summary

In contemporary medicinal chemistry, the optimization of pharmacokinetic and pharmacodynamic profiles often relies on the strategic incorporation of strained heterocyclic motifs. 3-Fluoroazetidine-3-carbonitrile has emerged as a highly privileged building block in the design of targeted therapeutics, particularly kinase inhibitors and nuclear transport modulators.

The geminal substitution of a fluorine atom and a cyano group on the azetidine ring creates a unique stereoelectronic environment. The strong electron-withdrawing nature of these groups drastically lowers the basicity (pKa) of the azetidine nitrogen. This reduction in basicity is a deliberate design choice to enhance membrane permeability, improve metabolic stability, and mitigate hERG-related cardiotoxicity—a common liability in drug candidates containing basic aliphatic amines.

This whitepaper provides an authoritative guide on the chemical identifiers, process chemistry, and self-validating synthetic methodologies for 3-fluoroazetidine-3-carbonitrile, alongside its applications in modern drug discovery.

Chemical Identity and Core Identifiers

Due to the instability of the free base form of 3-fluoroazetidine-3-carbonitrile (which can be prone to polymerization or degradation), it is predominantly synthesized, stored, and utilized either as a hydrochloride salt or as an N-protected intermediate (most commonly the benzhydryl derivative).

The quantitative data and primary identifiers for the key forms of this building block are summarized in Table 1 .

Table 1: Chemical Identifiers and Physical Properties

| Identifier / Property | 3-Fluoroazetidine-3-carbonitrile (Free Base) | 3-Fluoroazetidine-3-carbonitrile HCl | 1-Benzhydryl-3-fluoroazetidine-3-carbonitrile |

| CAS Number | N/A (Generated in situ) | 2231676-20-1 | 1421920-56-0 |

| Molecular Formula | C₄H₅FN₂ | C₄H₆ClFN₂ | C₁₇H₁₅FN₂ |

| Molecular Weight | 100.09 g/mol | 136.55 g/mol | 266.31 g/mol |

| PubChem CID | N/A | N/A | |

| Physical State | Liquid (Predicted) | Solid (Crystalline Powder) | Solid (Powder) |

| Primary Utility | Active nucleophile in coupling | Stable storage form | Bench-stable synthetic precursor |

Synthetic Methodology and Process Chemistry

The synthesis of 3-fluoroazetidine-3-carbonitrile requires precise control over reaction conditions due to the high ring strain of the azetidine core. The standard protocol utilizes 1-benzhydrylazetidin-3-one as the starting material, as described in established patent literature for nuclear transport modulators ().

Step-by-Step Protocol and Mechanistic Causality

Step 1: Cyanohydrin Formation

-

Procedure : Dissolve 1-benzhydrylazetidin-3-one (1.0 eq) in methanol. Add Potassium Cyanide (KCN, 1.5 eq) and Sodium Bisulfite (NaHSO₃, 1.5 eq) at 25°C. Stir the reaction mixture at room temperature for 16 hours. Extract with ethyl acetate, wash with brine, and purify via chromatography to yield 1-benzhydryl-3-hydroxyazetidine-3-carbonitrile.

-

Causality : The direct addition of cyanide to a strained ketone is often reversible and low-yielding. The addition of NaHSO₃ is a critical experimental choice; it rapidly forms a bisulfite adduct with the ketone. This intermediate is highly susceptible to nucleophilic attack by the cyanide ion, driving the thermodynamic equilibrium entirely toward the stable cyanohydrin.

-

Self-Validation Checkpoint : Analyze the crude organic layer via Infrared (IR) Spectroscopy. The complete disappearance of the strong azetidinone C=O stretch (~1750 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹) alongside a weak C≡N stretch (~2240 cm⁻¹) confirms total conversion. If the carbonyl peak persists, the equilibrium has not fully shifted, dictating the addition of further NaHSO₃/KCN.

Step 2: Deoxofluorination

-

Procedure : Dissolve the cyanohydrin intermediate in anhydrous Dichloromethane (DCM) and cool strictly to -78°C under nitrogen. Slowly add Diethylaminosulfur trifluoride (DAST, 2.0 eq). Allow the mixture to warm to room temperature and stir for 5 hours. Quench carefully with cold NaHCO₃ solution and extract with DCM to yield 1-benzhydryl-3-fluoroazetidine-3-carbonitrile.

-

Causality : DAST facilitates the conversion of the hydroxyl group to a fluorine atom via an Sₙ2-like mechanism. Because the azetidine ring restricts the formation of a planar carbocation, an Sₙ1 pathway is disfavored. The strict initial temperature of -78°C is mandatory to control the highly exothermic reaction between DAST and the substrate. Failure to control this temperature leads to ring-expansion (forming pyrrolines) or elimination side reactions.

-

Self-Validation Checkpoint : Perform ¹⁹F NMR on a reaction aliquot. A single, sharp resonance around -165 ppm confirms the successful, singular incorporation of the fluorine atom. The absence of the O-H stretch in IR further validates the completion of the deoxofluorination. Multiple ¹⁹F peaks indicate ring-opening side reactions due to thermal mismanagement.

Step 3: Deprotection (De-benzhydrylation)

-

Procedure : The benzhydryl group is removed to yield the active building block. This is typically achieved via catalytic hydrogenolysis (Pd/C, H₂ in methanol/HCl) or via treatment with 1-chloroethyl chloroformate followed by methanolysis.

-

Causality : The benzhydryl group is chosen initially because it is robust enough to survive the highly basic (KCN) and highly fluorinating (DAST) conditions of Steps 1 and 2, unlike standard Boc or Cbz protecting groups which might degrade or interfere.

-

Self-Validation Checkpoint : LC-MS analysis must show the complete disappearance of the m/z 267[M+H]⁺ peak (benzhydryl derivative) and the emergence of the m/z 101[M+H]⁺ peak (free azetidine).

Synthetic workflow for 3-Fluoroazetidine-3-carbonitrile highlighting key intermediates and reagents.

Applications in Targeted Therapeutics

The 3-fluoroazetidine-3-carbonitrile motif is not a standalone drug; rather, it is a highly specialized "warhead" or structural modifier conjugated to larger molecular scaffolds.

Tyrosine Kinase 2 (TYK2) Inhibitors

TYK2 is an intracellular signaling kinase that mediates immune responses driven by cytokines such as IL-12 and IL-23. Overactive TYK2 signaling is implicated in severe autoimmune diseases like psoriasis and inflammatory bowel disease.

Recent patent literature () highlights the use of 3-fluoroazetidine-3-carbonitrile in synthesizing highly potent TYK2 degradation agents and inhibitors. In these architectures, the azetidine nitrogen is coupled to a pyrimidine or similar core. The geminal fluoro-cyano substitution forces the azetidine ring into a specific puckered conformation, optimizing the vector of the cyano group to act as a critical hydrogen-bond acceptor within the TYK2 kinase domain, thereby significantly increasing binding affinity while resisting oxidative metabolism by Cytochrome P450 enzymes.

Mechanism of action for TYK2 inhibitors utilizing the 3-fluoroazetidine-3-carbonitrile motif.

CRM1 / Nuclear Transport Modulators

Beyond kinases, this motif is utilized in the synthesis of Selective Inhibitors of Nuclear Export (SINE), which target the CRM1 (Exportin 1) protein. As detailed in, CRM1 is responsible for the nuclear export of tumor suppressor proteins. By incorporating the 3-fluoroazetidine-3-carbonitrile moiety, researchers have successfully modulated the lipophilicity and topological polar surface area (TPSA) of these inhibitors, enhancing their ability to penetrate cellular membranes and accumulate in the nucleus to exert antineoplastic effects.

References

- Title: WO2023220046A1 - Tyk2 inhibitors Source: Google Patents URL

- Title: WO2013019561A1 - Nuclear transport modulators and uses thereof Source: Google Patents URL

-

Title : 1-Benzhydryl-3-fluoroazetidine-3-carbonitrile (CID 71597371) Source : PubChem URL :[Link]

Application Notes and Protocols for the Synthesis of 3-Fluoroazetidine-3-carbonitrile from Epichlorohydrin

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the multi-step synthesis of 3-Fluoroazetidine-3-carbonitrile, a valuable building block in medicinal chemistry, starting from the readily available precursor, epichlorohydrin. The described synthetic route involves the strategic use of a benzhydryl protecting group, a robust cyanating agent, a modern fluorinating reagent, and an efficient deprotection methodology. This application note details the underlying chemical principles, provides step-by-step experimental protocols, and offers insights into the critical parameters for each reaction to ensure reproducibility and high yields.

Introduction

Fluorinated azetidines are increasingly sought-after scaffolds in drug discovery due to the unique conformational constraints and metabolic stability imparted by the azetidine ring, combined with the modulation of physicochemical properties by the fluorine atom. Specifically, 3-Fluoroazetidine-3-carbonitrile serves as a key intermediate for the synthesis of various biologically active molecules. This guide outlines a reliable and scalable synthetic pathway commencing with epichlorohydrin, a cost-effective and versatile starting material.

The synthesis is strategically divided into four key stages:

-

Formation of the N-protected Azetidine Core: Reaction of epichlorohydrin with benzhydrylamine to yield 1-benzhydrylazetidin-3-ol. The bulky benzhydryl group serves as a robust protecting group, facilitating purification and preventing unwanted side reactions in subsequent steps.

-

Introduction of the Cyano Group: Conversion of the 3-hydroxyl group to a nitrile functionality to produce 1-benzhydryl-3-hydroxyazetidine-3-carbonitrile.

-

Fluorination: Introduction of the fluorine atom at the C3 position using a suitable fluorinating agent.

-

Deprotection: Removal of the benzhydryl protecting group to afford the final product, 3-Fluoroazetidine-3-carbonitrile.

This document will elaborate on the rationale for the selection of reagents and reaction conditions for each step, providing a scientifically sound and practical guide for researchers in the field.

Synthetic Pathway Overview

Caption: Overall synthetic route from epichlorohydrin to 3-Fluoroazetidine-3-carbonitrile.

Experimental Protocols

Part 1: Synthesis of 1-Benzhydrylazetidin-3-ol

The initial step involves the reaction of epichlorohydrin with benzhydrylamine to form the protected azetidine ring. The use of a bulky protecting group like benzhydryl is advantageous for achieving good yields and simplifying purification.[1]

Protocol:

-

To a solution of benzhydrylamine (1.0 eq.) in a suitable solvent such as methanol or a mixture of methanol and water, add epichlorohydrin (1.0-1.2 eq.) dropwise at a controlled temperature (e.g., 0-5 °C).

-

Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is heated to reflux for 2-4 hours to facilitate the cyclization to the azetidine ring.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 1-benzhydrylazetidin-3-ol as a white solid.

| Parameter | Value | Reference |

| Starting Materials | Epichlorohydrin, Benzhydrylamine | [1] |

| Solvent | Methanol/Water | [2] |

| Temperature | 0 °C to reflux | [2] |

| Reaction Time | 24-52 hours | [2] |

| Typical Yield | 70-80% | [2] |

Part 2: Synthesis of 1-Benzhydryl-3-hydroxyazetidine-3-carbonitrile

This step involves the introduction of a cyano group at the 3-position of the azetidine ring. A common method is the reaction of the 3-hydroxyazetidine with trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst.

Protocol:

-

To a solution of 1-benzhydrylazetidin-3-ol (1.0 eq.) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF), add trimethylsilyl cyanide (1.0-1.5 eq.).[3]

-

The reaction can be catalyzed by a Lewis acid such as zinc iodide (ZnI2) or a catalytic amount of a strong base.

-

The reaction mixture is stirred at room temperature or gentle heating (e.g., 65 °C) for several hours until the starting material is consumed, as monitored by TLC.[3]

-

The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product, 1-benzhydryl-3-hydroxyazetidine-3-carbonitrile, can be used in the next step without further purification or can be purified by column chromatography.

| Parameter | Value | Reference |

| Reagent | Trimethylsilyl cyanide (TMSCN) | [3] |

| Solvent | Tetrahydrofuran (THF) | [3] |

| Temperature | 20-65 °C | [3] |

| Reaction Time | 4-5 hours | [3] |

| Typical Yield | Quantitative (crude) | [3] |

Part 3: Synthesis of 1-Benzhydryl-3-fluoroazetidine-3-carbonitrile

The fluorination of the tertiary alcohol is a critical step. Deoxyfluorinating agents such as diethylaminosulfur trifluoride (DAST) are effective for this transformation.[3]

Protocol:

-

Dissolve 1-benzhydryl-3-hydroxyazetidine-3-carbonitrile (1.0 eq.) in an anhydrous chlorinated solvent (e.g., dichloromethane, DCM, or chloroform) in a flask under an inert atmosphere (e.g., nitrogen or argon).[3]

-

Cool the solution to a low temperature (e.g., -78 °C or -20 °C).[3]

-

Slowly add diethylaminosulfur trifluoride (DAST) (1.0-2.0 eq.) to the stirred solution.[3]

-

Allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours. Monitor the reaction progress by TLC.[3]

-

Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, 1-benzhydryl-3-fluoroazetidine-3-carbonitrile, is purified by column chromatography on silica gel.

| Parameter | Value | Reference |

| Fluorinating Agent | Diethylaminosulfur trifluoride (DAST) | [3] |

| Solvent | Dichloromethane or Chloroform | [3] |

| Temperature | -78 °C to 20 °C | [3] |

| Reaction Time | 18-24 hours | [3] |

| Typical Yield | Moderate to good | [3] |

Part 4: Synthesis of 3-Fluoroazetidine-3-carbonitrile (Deprotection)

The final step is the removal of the N-benzhydryl protecting group. Catalytic hydrogenation is a common and effective method, though care must be taken to avoid reduction of the nitrile group.

Protocol:

-

Dissolve 1-benzhydryl-3-fluoroazetidine-3-carbonitrile (1.0 eq.) in a suitable solvent such as methanol or ethanol.

-

Add a palladium-based catalyst, such as 10% palladium on carbon (Pd/C) (10-20 mol%).

-

The reaction can be carried out under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

-

Alternatively, transfer hydrogenation can be employed using a hydrogen donor like ammonium formate.[4]

-

The reaction is stirred at room temperature for several hours to overnight. Monitor the reaction by TLC for the disappearance of the starting material.

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure.

-

The residue can be purified by an appropriate method, such as conversion to a salt (e.g., hydrochloride) and recrystallization, to yield 3-fluoroazetidine-3-carbonitrile.

| Parameter | Value | Reference |

| Catalyst | 10% Palladium on Carbon (Pd/C) | [5] |

| Hydrogen Source | H₂ gas or Ammonium Formate | [4] |

| Solvent | Methanol or Ethanol | |

| Temperature | Room Temperature | |

| Reaction Time | 4-24 hours | |

| Typical Yield | Good to high |

Workflow Diagram

Caption: A step-by-step experimental workflow for the synthesis.

Discussion and Mechanistic Insights

-

Step 1 (Azetidine Formation): The reaction of epichlorohydrin with an amine proceeds via an initial nucleophilic attack of the amine on one of the epoxide carbons, followed by an intramolecular nucleophilic substitution to close the four-membered ring. The benzhydryl group is chosen for its steric bulk, which can influence the regioselectivity of the initial epoxide opening and provides a crystalline product that is easier to handle and purify.

-

Step 2 (Cyanation): The use of trimethylsilyl cyanide is advantageous as it is a safer and more convenient source of cyanide compared to alkali metal cyanides. The reaction likely proceeds through the activation of the hydroxyl group by the Lewis acid or base, followed by nucleophilic attack of the cyanide anion.

-

Step 3 (Fluorination): DAST is a widely used reagent for the deoxofluorination of alcohols. The reaction proceeds via the formation of a fluorosulfite intermediate, which then undergoes an SN2-type displacement by the fluoride ion. The low reaction temperature is crucial to minimize potential side reactions and decomposition of the reagent.

-

Step 4 (Deprotection): Catalytic hydrogenation for the cleavage of the N-benzhydryl group is a clean and efficient method. The reaction involves the hydrogenolysis of the C-N bond on the surface of the palladium catalyst. The choice of solvent and catalyst loading can be optimized to ensure complete deprotection without affecting the nitrile or fluoro substituents. Alternative methods for N-benzhydryl deprotection, such as oxidation with ozone or N-bromosuccinimide, could also be considered if catalytic hydrogenation proves problematic for a specific substrate.[6][7]

Conclusion

The synthetic route detailed in this application note provides a robust and reproducible method for the preparation of 3-Fluoroazetidine-3-carbonitrile from epichlorohydrin. By following the outlined protocols and considering the key experimental parameters, researchers can efficiently synthesize this valuable building block for applications in drug discovery and development. The provided rationale and mechanistic insights aim to empower scientists to further optimize and adapt this synthesis for their specific needs.

References

- The synthetic method of 3 fluoro azetidine deriv

-

A highly selective C–H bond fluorination unlocks conformational reporting in a complex natural product derivative. Chemical Science (RSC Publishing). [Link]

-

Protection And Deprotection Of Functional Groups In Organic Synthesis. NIMC. [Link]

-

Hydroxy-directed fluorination of remote unactivated C(sp3)–H bonds. RSC Publishing. [Link]

-

An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. ResearchGate. [Link]

-

Synthesis of 1-benzhydryl-3-phthalimidoazetidine. Synthesis of 1-benzhydryl-3-phthalimidoazetidine. [Link]

-

A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series. ResearchGate. [Link]

-

Novel Ozone-Mediated Cleavage of the Benzhydryl Protecting Group from Aziridinyl Esters. MSU chemistry. [Link]

- Preparation of 1-benzylazetidine-3-ol deriv

-

Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]

-

Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline[2]. ResearchGate. [Link]

- Deprotection method. US20160024143A1.

-

A New Method ofN-Benzhydryl Deprotection in 2-Azetidinone Series. R Discovery. [Link]

-

Synthesis of fluorinated amino acid derivatives through late-stage deoxyfluorinations. CORE. [Link]

-

azetidine. Organic Syntheses Procedure. [Link]

-

Synthesis of 3Aminomethyl3-fluoropiperidines. ResearchGate. [Link]

-

Azetidine synthesis. Organic Chemistry Portal. [Link]

-

Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journals. [Link]

-

Simultaneous benzhydryl ester and ether deprotection in the presence of n-benzyloxycarbonyl protection. ResearchGate. [Link]

-

Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

- Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. CN104356040A.

Sources

- 1. US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives - Google Patents [patents.google.com]

- 2. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]

- 3. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US20160024143A1 - Deprotection method - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

peptide coupling protocols using 3-Fluoroazetidine-3-carbonitrile

Advanced Application Note: Peptide Coupling Protocols Using 3-Fluoroazetidine-3-carbonitrile

Introduction & Chemical Context

The incorporation of the 3-fluoroazetidine-3-carbonitrile motif has become increasingly prominent in modern drug discovery. This specific building block provides unique conformational rigidity, lowers the basicity of the parent amine to enhance membrane permeability, and imparts excellent metabolic stability against oxidative degradation. It has been successfully deployed in the synthesis of advanced therapeutics, including Tyk2 inhibitors[1] and CRM1 nuclear transport modulators[2][3].

However, coupling this specific azetidine derivative to carboxylic acids (e.g., amino acids or drug fragments) presents a unique synthetic challenge that cannot be solved with standard, off-the-shelf peptide coupling conditions.

Mechanistic Causality: Overcoming Deactivated Nucleophilicity

As an Application Scientist, it is critical to understand why standard protocols fail with this substrate before designing a workflow.

The Electronic Challenge: While azetidines are typically good nucleophiles due to the increased s-character of their exocyclic bonds, the 3-position of this specific molecule is substituted with both a fluorine atom and a cyano group. The strong inductive (-I) effect of the fluorine, combined with the electron-withdrawing (-I and -M) effects of the nitrile, drastically depletes electron density from the azetidine nitrogen. Consequently, 3-fluoroazetidine-3-carbonitrile is a remarkably poor nucleophile.

Reagent Selection & Causality:

-

Why EDC/HOBt fails: Standard carbodiimide chemistry relies on the formation of an OBt ester. Because the azetidine nitrogen is deactivated, the subsequent aminolysis step is sluggish. This extended reaction time often leads to epimerization of the carboxylic acid and poor overall yields.

-

Why HATU succeeds: Uronium/aminium salts like HATU generate a highly reactive OAt (7-aza-1-hydroxybenzotriazole) ester. As detailed in authoritative reviews on amide bond formation[4], the OAt ester benefits from a neighboring group effect: the pyridine nitrogen of the OAt leaving group hydrogen-bonds with the incoming amine, effectively guiding and accelerating the nucleophilic attack. This is mandatory for deactivated amines like 3-fluoroazetidine-3-carbonitrile.

-

The Role of the Base: This building block is almost exclusively supplied as a hydrochloride or trifluoroacetate (TFA) salt[1][5]. To achieve coupling, the carboxylic acid must be deprotonated, and the azetidine must be liberated to its free base form. A large excess (3.0–4.0 equivalents) of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is strictly required.

Workflow & Decision Matrix

Decision matrix for 3-fluoroazetidine-3-carbonitrile coupling protocols.

Self-Validating Experimental Protocols

The following protocols are designed with built-in In-Process Controls (IPC) to ensure the system is self-validating.

Protocol A: HATU-Mediated Coupling (Standard Method)

This is the primary method for most aliphatic, aromatic, and standard amino acid couplings, adapted from successful Tyk2 inhibitor syntheses[1][6].

Reagents:

-

Carboxylic Acid (1.0 eq)

-

3-Fluoroazetidine-3-carbonitrile hydrochloride (1.2 eq)

-

HATU (1.2 eq)

-

DIPEA (4.0 eq)

-

Anhydrous DMF (0.1 M relative to the acid)

Step-by-Step Methodology:

-

Pre-activation (Critical Step): Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (4.0 eq) and stir for 2 minutes. Add HATU (1.2 eq) in one portion. Stir the mixture at room temperature for 5–10 minutes.

-

Causality Note: Pre-activation is mandatory. If the poorly nucleophilic azetidine is added simultaneously with HATU, the amine can attack the uronium salt directly, forming an unreactive guanidinium by-product.

-

-

Amine Addition: Add 3-fluoroazetidine-3-carbonitrile hydrochloride (1.2 eq) to the pre-activated ester solution.

-

Reaction & IPC: Stir at room temperature for 2 to 4 hours.

-

Self-Validation Check (LC-MS): Aliquot 5 µL of the reaction into 1 mL of MeCN/H2O. The reaction is proceeding correctly if the intermediate OAt-ester mass is consumed and the desired product mass (M+Azetidine) appears. If unreacted acid remains, spot the reaction on wet pH paper; if pH < 8, the amine salt has buffered the system. Add 1.0 eq additional DIPEA.

-

-

Workup: Dilute the reaction with Ethyl Acetate (10 volumes). Wash the organic layer sequentially with 5% aqueous LiCl (3x), saturated NaHCO3 (1x), and brine (1x).

-

Causality Note: The 5% LiCl wash is highly effective at partitioning DMF into the aqueous layer, preventing it from co-eluting during chromatography.

-

-

Isolation: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure prior to silica gel chromatography.

Protocol B: Acid Chloride Method (For Highly Sterically Hindered Acids)

Reserved for sterically demanding substrates (e.g., alpha,alpha-disubstituted amino acids) where HATU fails.

Reagents:

-

Carboxylic Acid (1.0 eq)

-

Oxalyl Chloride (1.5 eq) + Catalytic DMF (1 drop)

-

3-Fluoroazetidine-3-carbonitrile hydrochloride (1.2 eq)

-

Triethylamine (Et3N) (4.0 eq)

-

Anhydrous DCM (0.1 M)

Step-by-Step Methodology:

-

Acid Chloride Formation: Suspend the carboxylic acid in anhydrous DCM at 0 °C. Add 1 drop of DMF, followed by the dropwise addition of oxalyl chloride. Stir for 1 hour at room temperature until gas evolution ceases.

-

Concentration: Concentrate the mixture to dryness under a stream of nitrogen to remove excess oxalyl chloride. Redissolve the crude acid chloride in fresh DCM and cool to 0 °C.

-

Coupling: In a separate flask, dissolve 3-fluoroazetidine-3-carbonitrile hydrochloride and Et3N in DCM. Add this solution dropwise to the acid chloride at 0 °C.

-

Workup: Stir for 1 hour, quench with water, extract with DCM, wash with brine, dry, and concentrate.

Quantitative Data Presentation

To aid in reagent selection, the following table summarizes the expected performance of various coupling systems specifically when applied to 3-fluoroazetidine-3-carbonitrile.

| Coupling Reagent | Activation Intermediate | Typical Yield (%) | Reaction Time (h) | Epimerization Risk | Notes & Causality |

| HATU | OAt Ester | 75 – 90 | 2 – 4 | Low | Optimal balance of reactivity and stability. Neighboring group effect accelerates coupling. |

| COMU | Oxyma Ester | 80 – 95 | 1 – 3 | Very Low | Safer, non-explosive alternative to HATU. Highly efficient but strictly requires anhydrous conditions. |

| EDC / HOBt | OBt Ester | 30 – 50 | 16 – 24 | Moderate | Sluggish kinetics due to the deactivated azetidine nitrogen. Often leads to incomplete conversion. |

| Oxalyl Chloride | Acid Chloride | 85 – 95 | 1 – 2 | High | Reserved for highly sterically hindered, non-epimerizable acids. Cannot be used with acid-sensitive protecting groups. |

References

- WO2023220046A1 - Tyk2 inhibitors Source: Google Patents URL

- WO2013019561A1 - Nuclear transport modulators and uses thereof Source: Google Patents URL

-

Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews (Chem. Soc. Rev., 2009, 38, 606-631) URL:[Link]

Sources

- 1. WO2023220046A1 - Tyk2 inhibitors - Google Patents [patents.google.com]

- 2. WO2013019561A1 - Nuclear transport modulators and uses thereof - Google Patents [patents.google.com]

- 3. WO2013019561A1 - Nuclear transport modulators and uses thereof - Google Patents [patents.google.com]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. aaronchem.com [aaronchem.com]

- 6. WO2023220046A1 - Tyk2 inhibitors - Google Patents [patents.google.com]

Application Note: Reductive Amination Protocols for 3-Fluoroazetidine-3-carbonitrile

Introduction & Scientific Rationale

The incorporation of highly strained, functionalized small rings is a cornerstone strategy in modern medicinal chemistry for modulating physicochemical properties, improving metabolic stability, and expanding intellectual property space[1]. 3-Fluoroazetidine-3-carbonitrile is a highly valued motif, frequently utilized in the development of kinase inhibitors (e.g., Tyk2 and JAK inhibitors) to replace standard piperidines or azetidines[1].

However, the installation of this moiety via reductive amination presents a significant synthetic challenge. The causality behind this difficulty lies in the profound electron-withdrawing nature (-I effect) of the geminal fluorine and cyano groups. While an unsubstituted azetidine possesses a pKa of ~10.4, the introduction of electronegative substituents drastically reduces its basicity. For context, 3,3-difluoroazetidine has a pKa of ~5.47[2]. The cyano group exerts an even stronger inductive pull, rendering the secondary amine of 3-fluoroazetidine-3-carbonitrile an exceptionally weak nucleophile (estimated pKa ~5.0–5.5).

As a result, the initial nucleophilic attack on the carbonyl carbon to form the hemiaminal—and subsequent dehydration to the iminium ion—becomes the severe rate-limiting step. Standard reductive amination conditions often fail or result in poor yields due to premature reduction of the carbonyl partner before the iminium intermediate can form[3].

Mechanistic Pathway & Bottlenecks

To achieve high yields, the experimental design must force the equilibrium toward iminium formation prior to hydride delivery. If a strong, unselective reductant (like NaBH₄) is introduced too early, it will rapidly reduce the unreacted aldehyde/ketone to the corresponding alcohol, terminating the reaction[4].

Mechanistic pathway of reductive amination highlighting the nucleophilic bottleneck.

Experimental Design & Protocol Selection

The choice of protocol is entirely dictated by the steric and electronic nature of the carbonyl partner.

-

For unhindered aldehydes: A one-pot approach using Sodium Triacetoxyborohydride (NaBH(OAc)₃) with acetic acid catalysis is sufficient[3].

-

For ketones and sterically hindered aldehydes: A stepwise approach is mandatory. A strong Lewis acid (e.g., Ti(OiPr)₄) must be used to activate the carbonyl and sequester water, driving imine formation to completion before a reductant is introduced[4].

Decision tree for selecting reductive amination conditions based on carbonyl reactivity.

Detailed Experimental Protocols

Protocol A: One-Pot Conditions for Unhindered Aldehydes

Designed for highly reactive, unhindered aliphatic or aromatic aldehydes.

-

Preparation: In an oven-dried flask under N₂, dissolve the aldehyde (1.0 equiv, 1.0 mmol) and 3-fluoroazetidine-3-carbonitrile hydrochloride (1.2 equiv, 1.2 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).

-

Free-Basing: Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv, 1.2 mmol) dropwise to liberate the azetidine free base.

-

Acid Catalysis: Add glacial acetic acid (1.5 equiv, 1.5 mmol). Stir the mixture at room temperature for 1 hour to allow hemiaminal/iminium equilibration.

-

Reduction: Add NaBH(OAc)₃ (1.5–2.0 equiv) portionwise over 5 minutes.

-

Self-Validation (LCMS): Stir at room temperature for 4–12 hours. Monitor the reaction via LCMS. Diagnostic Insight: If the mass of the unreduced iminium ion (M+ - H₂O) is observed without the product mass, the reduction has stalled; add an additional 0.5 equiv of NaBH(OAc)₃. If the alcohol byproduct is observed, the iminium formation was too slow (switch to Protocol B).

-

Workup: Quench carefully with saturated aqueous NaHCO₃ (5 mL). Extract with dichloromethane (3 × 10 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Stepwise Lewis Acid-Mediated Conditions for Ketones

Mandatory for ketones and ortho-substituted/hindered aldehydes where iminium formation is thermodynamically unfavorable.

-

Imine Formation: In an oven-dried flask, dissolve the ketone (1.0 equiv, 1.0 mmol) and 3-fluoroazetidine-3-carbonitrile hydrochloride (1.5 equiv, 1.5 mmol) in anhydrous THF (5.0 mL).

-

Activation: Add DIPEA (1.5 equiv) followed by Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 equiv, 2.0 mmol).

-

Thermal Driving: Heat the reaction to 60 °C and stir for 12–18 hours under N₂. The Ti(OiPr)₄ acts as both a Lewis acid to activate the carbonyl and a dehydrating agent to lock the imine state.

-

Reduction: Cool the reaction mixture to 0 °C. Dissolve NaBH₄ (1.5 equiv, 1.5 mmol) in anhydrous MeOH (2.0 mL) and add it dropwise to the reaction. Stir for 2 hours, allowing it to warm to room temperature.

-

Workup (Critical Step): Quench the reaction by adding 1M aqueous NaOH (2 mL) or water. This will immediately precipitate titanium dioxide (TiO₂) as a thick white solid. Stir vigorously for 15 minutes. Filter the suspension through a pad of Celite, washing the filter cake generously with EtOAc. Separate the layers of the filtrate, dry the organic layer over Na₂SO₄, and concentrate.

Protocol C: Mild Conditions for Acid/Base-Sensitive Substrates

Utilizes 2-Picoline Borane (pic-BH₃), a highly chemoselective and mild reductant that performs well in protic solvents without requiring strong acid catalysis.

-

Preparation: Dissolve the carbonyl compound (1.0 equiv) and 3-fluoroazetidine-3-carbonitrile hydrochloride (1.2 equiv) in a 10:1 mixture of MeOH/AcOH (0.2 M).

-

Reduction: Add 2-picoline borane (1.5 equiv).

-

Reaction: Stir at room temperature or gently heat to 40 °C for 12–24 hours.

-

Workup: Concentrate the solvent under reduced pressure. Partition the residue between EtOAc and sat. NaHCO₃. Extract, dry, and purify via flash chromatography.

Quantitative Data Summary

The following table summarizes the expected parameters and historical yield ranges based on the structural class of the carbonyl electrophile.

| Carbonyl Type | Preferred Reductant | Additive / Promoter | Temperature | Reaction Time | Expected Yield Range |

| Unhindered Aldehyde | NaBH(OAc)₃ | AcOH (1.5 eq) | Room Temp | 4 – 12 h | 75% – 95% |

| Hindered Aldehyde | NaBH(OAc)₃ or NaBH₃CN | Ti(OiPr)₄ (2.0 eq) | 40 °C | 12 – 24 h | 60% – 80% |

| Ketone (Aliphatic) | NaBH₄ | Ti(OiPr)₄ (2.0 eq) | 60 °C → RT | 18 – 24 h | 45% – 70% |

| Acid/Base Sensitive | 2-Picoline Borane | MeOH solvent | RT – 40 °C | 12 – 24 h | 60% – 85% |

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link][3]

-

Borkin, D., et al. (2020). "Discovery of M-808 as a Highly Potent, Covalent, Small-Molecule Inhibitor of the Menin-MLL Interaction with Strong in vivo Antitumor Activity." National Institutes of Health (PMC). URL:[Link][2]

-

"WO2023220046A1 - Tyk2 inhibitors." (2023). Google Patents. URL:[1]

Sources

- 1. WO2023220046A1 - Tyk2 inhibitors - Google Patents [patents.google.com]

- 2. Discovery of M-808 as a Highly Potent, Covalent, Small-Molecule Inhibitor of the Menin-MLL Interaction with Strong in vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: Hydrolysis of the Nitrile Group in 3-Fluoroazetidine-3-carbonitrile

Strategic Overview & Chemical Significance

The synthesis of 3-fluoroazetidine-3-carboxylic acid derivatives is of paramount importance in modern medicinal chemistry. These fluorinated β -amino acids serve as highly valuable bioisosteres, offering improved metabolic stability, enhanced membrane permeability, and precise pKa modulation in drug candidates [[1]]([Link]).

However, the synthesis of these building blocks via the direct hydrolysis of the nitrile group in 3-fluoroazetidine-3-carbonitrile presents a formidable chemical challenge. The inherent ring strain of the four-membered azetidine heterocycle makes it highly susceptible to nucleophilic ring-opening. Furthermore, the strongly electron-withdrawing α -fluorine atom complicates the electronic landscape of the reaction. This application note details the mechanistic causality, condition optimization, and a field-proven protocol for executing this hydrolysis successfully.

Mechanistic Insights & Causality (E-E-A-T)

The Necessity of N-Protection

While the theoretical starting material is unprotected 3-fluoroazetidine-3-carbonitrile, attempting direct hydrolysis on the free secondary amine invariably leads to catastrophic ring-opening and polymerization under the harsh thermal conditions required for nitrile cleavage. Therefore, N-protection is a mandatory prerequisite .

-

Benzhydryl (Diphenylmethyl): The optimal protecting group for this specific transformation. It provides immense steric shielding to the azetidine nitrogen and is completely inert to prolonged alkaline reflux .

-